Cas no 2171339-05-0 ((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid)

(2S)-2-{1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly utilized in peptide synthesis. The compound incorporates a cyclohexyl backbone with a methyl substituent, enhancing steric control during coupling reactions. Its chiral (2S)-configuration ensures stereoselective incorporation into peptide chains, while the Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions. The butanoic acid moiety facilitates solubility in organic solvents, optimizing reaction conditions. This derivative is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard Fmoc-chemistry protocols ensure high yields and minimal side reactions. Its structural features make it suitable for synthesizing complex peptides with precise stereochemical requirements.
(2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid structure
2171339-05-0 structure
Product name:(2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid
CAS No:2171339-05-0
MF:C27H32N2O5
MW:464.553387641907
CID:5993068
PubChem ID:165560461

(2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid
    • EN300-1506341
    • (2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexyl]formamido}butanoic acid
    • 2171339-05-0
    • Inchi: 1S/C27H32N2O5/c1-3-23(24(30)31)28-25(32)27(14-8-9-17(2)15-27)29-26(33)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,3,8-9,14-16H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)/t17?,23-,27?/m0/s1
    • InChI Key: CBZSUSWPXUDJOC-HKFLURLFSA-N
    • SMILES: O=C(C1(CCCC(C)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N[C@H](C(=O)O)CC

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 735
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 5

(2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1506341-100mg
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexyl]formamido}butanoic acid
2171339-05-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1506341-250mg
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexyl]formamido}butanoic acid
2171339-05-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1506341-5000mg
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexyl]formamido}butanoic acid
2171339-05-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1506341-1000mg
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexyl]formamido}butanoic acid
2171339-05-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1506341-500mg
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexyl]formamido}butanoic acid
2171339-05-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1506341-0.5g
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexyl]formamido}butanoic acid
2171339-05-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1506341-0.25g
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexyl]formamido}butanoic acid
2171339-05-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1506341-1.0g
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexyl]formamido}butanoic acid
2171339-05-0
1g
$3368.0 2023-06-05
Enamine
EN300-1506341-0.05g
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexyl]formamido}butanoic acid
2171339-05-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1506341-10.0g
(2S)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexyl]formamido}butanoic acid
2171339-05-0
10g
$14487.0 2023-06-05

(2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid Related Literature

Additional information on (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid

Comprehensive Guide to (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid (CAS No. 2171339-05-0)

The compound (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid (CAS No. 2171339-05-0) is a specialized chemical entity widely recognized in the field of peptide synthesis and pharmaceutical research. This molecule features a unique structural framework, incorporating a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is pivotal in solid-phase peptide synthesis (SPPS). Researchers and chemists frequently search for Fmoc-protected amino acids and their derivatives due to their critical role in drug development and bioconjugation techniques.

One of the most searched questions in the context of CAS 2171339-05-0 revolves around its applications in peptide coupling reactions and protein engineering. The (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid is particularly valuable for introducing modified amino acids into peptide chains, enabling the creation of custom biomolecules with enhanced stability or functionality. This aligns with the growing interest in therapeutic peptides and targeted drug delivery systems, which are hot topics in modern pharmacology.

The chemical properties of 2171339-05-0 are also a focal point for researchers. Its molecular weight, solubility profile, and reactivity under various conditions are frequently queried in scientific databases. The presence of the Fmoc group ensures temporary protection of the amino functionality during synthesis, which can be selectively removed under mild basic conditions. This feature is crucial for multi-step synthetic routes, making it a staple in combinatorial chemistry and high-throughput screening platforms.

Market trends indicate a rising demand for custom peptide synthesis reagents, including derivatives like (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid. The compound’s utility in biotechnology and diagnostic applications has further amplified its commercial significance. Companies specializing in research chemicals and pharmaceutical intermediates often highlight this molecule in their catalogs, catering to academic and industrial clients alike.

From a synthetic perspective, the 3-methylcyclohexyl moiety in CAS 2171339-05-0 introduces steric constraints that can influence the conformational dynamics of resulting peptides. This aspect is particularly relevant for designing peptide-based inhibitors or receptor ligands, where spatial orientation is critical for biological activity. Recent publications have explored its use in structure-activity relationship (SAR) studies, underscoring its versatility in medicinal chemistry.

For those seeking Fmoc-protected building blocks, the compound’s stability under standard storage conditions (typically 2–8°C) is another frequently discussed topic. Proper handling and storage protocols are essential to maintain its integrity, especially for long-term projects. Additionally, its compatibility with automated peptide synthesizers makes it a preferred choice for laboratories aiming to scale up production.

In summary, (2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylcyclohexylformamido}butanoic acid (CAS No. 2171339-05-0) is a cornerstone in peptide chemistry, bridging the gap between academic research and industrial applications. Its relevance in drug discovery, biomaterials science, and chemical biology ensures its continued prominence in scientific literature and commercial markets. As the field evolves, this compound is poised to remain a key player in advancing precision medicine and next-generation therapeutics.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd